Lipophilicity Gain from 6,7-Dimethyl Substitution
The hydrochloride salt of [2-(6,7-dimethyl-1H-benzimidazol-2-yl)ethyl]amine exhibits a logP of 1.57 as reported in the Hit2Lead building-block catalog . In contrast, the unsubstituted parent 2-(1H-benzimidazol-2-yl)ethanamine (CAS 29518-68-1) has a reported logP of 0.626 [1]. This represents a calculated logP increase of approximately +0.94 units attributable to the dual methyl substitution on the benzimidazole ring. The increased lipophilicity is expected to enhance passive membrane permeability and alter the compound's partitioning behavior in biological assay systems.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.57 (HCl salt form, Hit2Lead catalog data) |
| Comparator Or Baseline | 2-(1H-benzimidazol-2-yl)ethanamine (CAS 29518-68-1): logP = 0.626 (Chembase data) |
| Quantified Difference | Δ logP = +0.94 (target is approximately 8.7-fold more lipophilic by logP ratio) |
| Conditions | Computational prediction; vendor-reported values derived from ACD/Labs or equivalent structure-based calculators |
Why This Matters
The logP shift directly impacts the compound's suitability for cell-permeable probe design and influences the choice of DMSO concentration and co-solvent in high-throughput screening protocols.
- [1] Chembase.cn, 2-(1H-benzimidazol-2-yl)ethanamine, CAS 29518-68-1, logP 0.626. View Source
